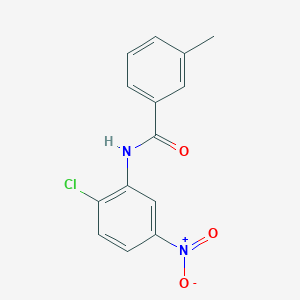

N-(2-chloro-5-nitrophenyl)-3-methylbenzamide

Description

Contextualization within the Broader Field of Benzamide (B126) Chemistry Research

Benzamides are a significant class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active molecules. The versatility of the benzamide scaffold allows for extensive functionalization, enabling chemists to modulate the physicochemical and pharmacological properties of the resulting derivatives.

Research into benzamide chemistry is robust, driven by the quest for new therapeutic agents. These compounds have demonstrated a wide spectrum of biological activities, including but not limited to, anti-inflammatory, anticancer, antidiabetic, and antimicrobial effects. researchgate.net The amide linkage is a key feature, providing a stable, planar unit capable of participating in hydrogen bonding, a critical interaction for molecular recognition at biological targets. The aromatic rings can be substituted with various functional groups, such as halogens, nitro groups, and alkyl chains, to fine-tune activity, selectivity, and metabolic stability.

Historical Development and Significance of Related Chemical Entities

The history of benzamide chemistry is intertwined with the development of modern pharmaceuticals. The core structure is derived from benzoic acid, a simple and readily available starting material. The introduction of substituents onto the aromatic rings has been a key strategy in drug discovery. Halogenated compounds, particularly those containing chlorine, have become integral to medicinal chemistry due to the ability of halogens to alter a molecule's electronic properties, lipophilicity, and metabolic profile.

Similarly, nitroaromatic compounds have a long history in chemical synthesis and have been incorporated into various bioactive molecules. While sometimes associated with toxicity, the nitro group is a powerful electron-withdrawing group and can be a precursor to other functional groups, such as amines, which are fundamental in many biological processes. The combination of a chloro and a nitro group on a phenyl ring, as seen in N-(2-chloro-5-nitrophenyl)-3-methylbenzamide, creates a unique electronic environment that can influence the molecule's reactivity and biological interactions. Precursors like 2-chloro-5-nitrobenzamide (B107470) and 2-chloro-5-nitrobenzaldehyde (B167295) are recognized as important building blocks in organic synthesis for creating a variety of molecular structures. guidechem.comsigmaaldrich.com

Rationale and Academic Significance of Investigating this compound

The specific arrangement of substituents in this compound provides a clear rationale for its scientific investigation. The molecule combines several key structural features known to be important for biological activity:

A Benzamide Core: Provides a rigid and stable backbone capable of specific hydrogen bonding interactions.

A Halogen (Chloro) Substituent: Can enhance binding affinity to protein targets through halogen bonding and increase lipophilicity, potentially improving cell membrane permeability.

A Nitro Group: A strong electron-withdrawing group that can modulate the acidity of the N-H proton and participate in charge-transfer interactions. It can also be a site for metabolic reduction, leading to different biological effects.

Academic research on this and similar compounds is often aimed at exploring structure-activity relationships (SAR). By systematically modifying each part of the molecule, researchers can determine which features are essential for a desired biological effect. Studies on related halogenated nitro-benzamide scaffolds have shown that the presence and position of electron-donating (like -CH₃) and electron-withdrawing (like -NO₂) groups on the phenyl ring can significantly influence inhibitory activity against certain enzymes. researchgate.net The investigation of this compound contributes to this fundamental understanding, providing data points that help build predictive models for designing new and more effective molecules.

Below are the key physicochemical properties of the compound, derived from computational models.

| Property | Value |

| Molecular Formula | C₁₄H₁₁ClN₂O₃ |

| Molecular Weight | 290.71 g/mol |

| Monoisotopic Mass | 290.0458 Da |

| XlogP (predicted) | 3.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 76.8 Ų |

| CAS Number | 313674-32-5 |

| Data sourced from PubChem. uni.lu |

Overview of Current Research Landscape Pertaining to Halogenated Nitro-Benzamide Scaffolds

The current research landscape for halogenated nitro-benzamide scaffolds is active and diverse. Scientists are exploring these compounds for a range of potential applications. Synthetic chemists focus on developing novel and efficient methods for their preparation, often utilizing starting materials like substituted benzoic acids and anilines. chemicalbook.com For instance, general procedures often involve the coupling of a substituted benzoic acid with a substituted aniline (B41778) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com

In medicinal chemistry, these scaffolds are being investigated as inhibitors of various enzymes and receptors. Docking simulations and molecular dynamic studies are often employed to understand the interactions between these compounds and their biological targets at the molecular level, revealing key binding interactions such as hydrogen bonding and hydrophobic interactions. researchgate.net The electronic properties conferred by the halogen and nitro groups make them interesting candidates for developing probes for biological systems and as intermediates for the synthesis of more complex molecules. The continued study of compounds like this compound is crucial for advancing the broader field of medicinal and synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-5-nitrophenyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-3-2-4-10(7-9)14(18)16-13-8-11(17(19)20)5-6-12(13)15/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZKJUMWEZZAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351805 | |

| Record name | N-(2-chloro-5-nitrophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329937-66-8 | |

| Record name | N-(2-chloro-5-nitrophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 2 Chloro 5 Nitrophenyl 3 Methylbenzamide

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of N-(2-chloro-5-nitrophenyl)-3-methylbenzamide logically disconnects the amide bond (C-N bond), which is the most synthetically accessible linkage to form. This disconnection reveals two primary precursors: an amine component and a carboxylic acid derivative.

Specifically, the retrosynthetic pathway points to:

2-chloro-5-nitroaniline (B146338) : This molecule provides the substituted phenyl ring containing the chloro and nitro functional groups.

3-methylbenzoic acid or its more reactive derivative, 3-methylbenzoyl chloride : This component furnishes the 3-methylbenzoyl moiety.

The forward synthesis, therefore, would involve the coupling of these two building blocks to construct the target amide.

| Precursor | Structure | Role in Synthesis |

| 2-chloro-5-nitroaniline | 2-chloro-5-nitrophenyl group provider | |

| 3-methylbenzoic acid | 3-methylbenzoyl group provider | |

| 3-methylbenzoyl chloride | Activated 3-methylbenzoyl group provider |

Classical Synthetic Routes

The classical approaches to the synthesis of this compound primarily revolve around the formation of the amide bond through well-established reactions.

Amidation Reactions (e.g., acyl halide with amine)

A highly effective and common method for the synthesis of amides is the reaction between an acyl halide and an amine. In the context of this compound, this would involve the reaction of 3-methylbenzoyl chloride with 2-chloro-5-nitroaniline. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another approach within this category involves the use of a coupling agent to facilitate the reaction between 3-methylbenzoic acid and 2-chloro-5-nitroaniline. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to form the amide bond under milder conditions. chemicalbook.com

Coupling Reactions (e.g., transition metal-catalyzed approaches)

While less common for simple amide bond formation compared to amidation, transition metal-catalyzed coupling reactions represent a potential synthetic route. Methodologies such as the Buchwald-Hartwig amination could theoretically be adapted to form the C-N bond between an aryl halide and an amide, or an aryl amine and a carboxylic acid derivative. However, for the specific synthesis of this compound, the direct amidation reaction is generally more straightforward and efficient.

Multi-step Synthesis Sequences and Strategic Considerations

The synthesis of this compound can also be viewed from a multi-step perspective, particularly concerning the preparation of the key precursors. For instance, the synthesis of 2-chloro-5-nitroaniline can be achieved through the nitration of m-dichlorobenzene followed by a high-pressure amination reaction. google.com

Modern and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, modern synthetic strategies for amide bond formation focus on sustainability.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound would aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. This could involve:

Atom Economy: Choosing reactions that incorporate the maximum number of atoms from the reactants into the final product. Direct amidation reactions with coupling agents that generate water as the only byproduct are preferable to those that produce significant amounts of waste.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste and improve reaction efficiency. While not extensively documented for this specific compound, the development of catalytic amidation processes is an active area of research.

By integrating these principles, the synthesis of this compound can be made more environmentally benign.

Catalytic Methods and Optimization (e.g., homogeneous, heterogeneous catalysis)

The formation of the amide bond in this compound from 3-methylbenzoic acid and 2-chloro-5-nitroaniline can be significantly enhanced through catalysis. Both homogeneous and heterogeneous catalytic systems offer viable routes, each with distinct advantages regarding reaction conditions, yield, and catalyst reusability.

Homogeneous Catalysis:

Homogeneous catalysts, which operate in the same phase as the reactants, are widely employed for amide synthesis. Boron-based catalysts, such as boric acid and various boronic acids, are effective for direct amidation reactions that proceed by removing water, often through azeotropic distillation. ucl.ac.uk These methods are valued for their efficiency and the relatively low cost of the catalysts. ucl.ac.uk

Palladium-catalyzed reactions represent another powerful approach. organic-chemistry.org For instance, the carbonylative amidation of an aryl halide like 1-chloro-3-methylbenzene with 2-chloro-5-nitroaniline in the presence of carbon monoxide and a palladium catalyst could form the target amide. ucl.ac.uk Alternatively, Pd-catalyzed cross-coupling reactions of aryl halides or mesylates with amides provide a versatile route to N-aryl amides. organic-chemistry.org Rhodium-catalyzed C-H functionalization has also been demonstrated for the synthesis of N-aryl benzamides from substituted benzoic acids and isocyanates. nih.gov

The table below summarizes common homogeneous catalytic systems applicable to the synthesis.

| Catalyst Type | Example Catalyst(s) | Reactants | Key Features |

| Boron-Based | Boric Acid, Phenylboronic Acid | Carboxylic Acid + Amine | Requires water removal (e.g., Dean-Stark); cost-effective. ucl.ac.uk |

| Palladium-Based | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Aryl Halide + Amide/Amine + CO | Versatile for various substrates; expertise is widespread. ucl.ac.ukorganic-chemistry.org |

| Copper-Based | CuI, Cu₂O | Aryl Halide + Amide | Effective for Ullmann-type coupling reactions. organic-chemistry.orgnih.gov |

| Rhodium-Based | [RhCp*Cl₂]₂ | Benzoic Acid + Isocyanate | Involves C-H activation and decarboxylation. nih.gov |

Heterogeneous Catalysis:

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of easy separation, recovery, and recycling. researchgate.net This simplifies product purification and contributes to more sustainable, green chemical processes. researchgate.net

Several solid catalysts have proven effective for direct amide bond formation. Niobium(V) oxide (Nb₂O₅) has demonstrated high activity for the amidation of carboxylic acids with less reactive amines like anilines, attributed to the activation of the carboxylic acid's carbonyl group by Lewis acid sites on the catalyst surface. researchgate.net Other solid acid catalysts, such as montmorillonite (B579905) K10, have been used for microwave-assisted direct amidation. researchgate.net Porous materials like zeolites and metal-organic frameworks (MOFs) also serve as effective platforms for heterogeneous amidation catalysts.

The following table outlines representative heterogeneous catalysts for this transformation.

| Catalyst Type | Example Catalyst(s) | Support/Nature | Key Features |

| Metal Oxides | Nb₂O₅, Al₂O₃, SiO₂ | Solid, inorganic | Reusable, high activity for direct amidation, Lewis acidic sites. researchgate.net |

| Clays | Montmorillonite K10 | Natural aluminosilicate | Effective under microwave irradiation, environmentally friendly. researchgate.net |

| Carbon-Based | Nanostructured Carbon | Carbon nano-onions (CNOs) | Used with aryl boronic acids under microwave heating. acs.org |

| MOFs | Zirconium-based MOF | Crystalline porous material | Effective for direct amidation in organic solvents. researchgate.net |

Optimization of these catalytic methods involves screening different catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of this compound while minimizing waste and energy consumption.

Flow Chemistry and Continuous Processing Techniques

The synthesis of this compound can be adapted to flow chemistry and continuous processing, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. nih.gov Continuous-flow reactors, such as microreactors or packed-bed systems, allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. thieme-connect.deresearchgate.net

A typical flow setup for amide synthesis involves pumping solutions of the starting materials (3-methylbenzoic acid and 2-chloro-5-nitroaniline) and a coupling agent or catalyst through a heated reactor coil or column. researchgate.net The direct amidation can be mediated by reagents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) in a screw reactor, which facilitates the reaction even in the absence of solvents. researchgate.net Another approach uses carbon disulfide (CS₂) as a coupling agent in conjunction with a heterogeneous Lewis acid like alumina (B75360) in a packed-bed reactor. rsc.org

The benefits of applying flow chemistry to this synthesis include:

Rapid Heat and Mass Transfer: Microreactors provide a high surface-area-to-volume ratio, enabling efficient thermal control and mixing. researchgate.net

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling potentially hazardous reagents or exothermic reactions. nih.gov

Scalability: Production can be scaled up by extending the operation time or by "scaling out" (using multiple reactors in parallel) without re-optimizing the reaction conditions. rsc.org

Telescoped Synthesis: Multiple reaction steps can be performed sequentially in a continuous line without isolating intermediates, reducing waste and processing time. nih.govacs.org

| Flow Reactor Type | Mediating Agent/Catalyst | Operating Principle | Potential Advantages |

| Jacketed Screw Reactor | EDC.HCl | Solvent-free continuous mixing and reaction. | High conversion, reduced solvent waste. researchgate.net |

| Packed-Bed Reactor | Alumina (heterogeneous catalyst) with CS₂ | Reactants flow through a solid catalyst bed. | Catalyst is reusable, simple setup. rsc.org |

| Plug Flow Reactor (PFR) | Recyclable coupling agents (e.g., DPDTC) | Tandem reaction sequence for thioester formation followed by amidation. | Green process with recyclable reagents. nih.govacs.org |

| Microreactor Coil | Homogeneous catalysts or coupling reagents | Precise control over residence time and temperature in a heated coil. | High efficiency, suitable for multi-step synthesis. acs.org |

Purification and Isolation Methodologies in Organic Synthesis

Following the synthesis of this compound, a robust purification strategy is essential to remove unreacted starting materials, reagents, catalysts, and byproducts. Standard methodologies in organic synthesis are well-suited for this purpose.

A typical workup procedure begins with liquid-liquid extraction . The reaction mixture is diluted with an organic solvent immiscible with water, such as dichloromethane (B109758) or ethyl acetate (B1210297). This solution is then washed sequentially with an acidic solution (e.g., dilute HCl) to remove any basic impurities, a basic solution (e.g., NaHCO₃) to remove unreacted carboxylic acid, and finally with brine to remove residual water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

For further purification, two primary techniques are employed:

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble at elevated temperatures but poorly soluble at room temperature. As the solution cools slowly, the target compound crystallizes out, leaving impurities behind in the solvent. For N-aryl amides, common recrystallization solvents include ethanol, ethyl acetate, or mixtures like hexane/ethyl acetate or chloroform/ligroin. mdpi.comgoogle.com

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel) as a mobile phase (eluent) is passed through it. The crude product is loaded onto the top of a silica gel column, and an eluent system, often a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), is passed through. mdpi.com Compounds are eluted based on their polarity, allowing for the collection of pure fractions of this compound.

The purity of the isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis.

Advanced Spectroscopic and Structural Elucidation Techniques for N 2 Chloro 5 Nitrophenyl 3 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Acquisition and Interpretation Principles

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present in a molecule.

¹H NMR Spectroscopy : Proton NMR is used to determine the number and electronic environment of hydrogen atoms. The spectrum for N-(2-chloro-5-nitrophenyl)-3-methylbenzamide is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents on the aromatic rings. The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons and provide information about proton connectivity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Amide N-H | 9.5 - 10.5 | Singlet (s) | 1H |

| H6' | 8.8 - 9.0 | Doublet (d) | 1H |

| H4' | 8.0 - 8.2 | Doublet of doublets (dd) | 1H |

| H2, H6 | 7.6 - 7.8 | Multiplet (m) | 2H |

| H3' | 7.5 - 7.7 | Doublet (d) | 1H |

| H4, H5 | 7.3 - 7.5 | Multiplet (m) | 2H |

| Methyl (-CH₃) | 2.4 - 2.5 | Singlet (s) | 3H |

Data table is based on theoretical predictions and data from analogous structures.

¹³C NMR Spectroscopy : Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak. The chemical shifts are highly sensitive to the electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Amide Carbonyl (C=O) | 164 - 166 |

| C-NO₂ | 146 - 148 |

| C-NH | 140 - 142 |

| C-CH₃ | 138 - 140 |

| C-Cl | 128 - 130 |

| Aromatic CH | 120 - 135 |

| C1' | 125 - 127 |

| Methyl (-CH₃) | 20 - 22 |

Data table is based on theoretical predictions and data from analogous structures.

¹⁵N NMR Spectroscopy : Nitrogen-15 NMR is a less common but powerful technique for studying nitrogen-containing compounds. It can provide direct information about the electronic environment of the amide and nitro group nitrogens. The expected chemical shift for the amide nitrogen would be in the range of 100-130 ppm, while the nitro group nitrogen would appear much further downfield, typically in the range of 350-400 ppm, relative to a nitromethane (B149229) standard.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, confirming their substitution patterns. For instance, on the 2-chloro-5-nitrophenyl ring, a cross-peak would be expected between the proton at the 4'-position and its neighbors at the 3' and 6' positions.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to the carbons they are directly attached to (¹J coupling). sdsu.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons. For example, the proton signal of the methyl group at ~2.4 ppm would show a correlation to the methyl carbon signal at ~21 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J and ³J coupling). sdsu.edu This is arguably the most powerful experiment for connecting molecular fragments. Key HMBC correlations for this molecule would include:

The amide proton (N-H) to the carbonyl carbon (C=O) and to carbons C1', C2', and C6' of the nitrophenyl ring.

Protons H2 and H6 of the methylbenzoyl ring to the carbonyl carbon (C=O).

The methyl protons to carbons C2, C3, and C4 of the methylbenzoyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. This is useful for determining conformation and stereochemistry. In this case, a NOESY spectrum could show a correlation between the amide proton and the H6' proton on the nitrophenyl ring, providing insight into the rotational preference around the C-N amide bond.

Vibrational Spectroscopy Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is an excellent tool for identifying the presence of specific functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3350 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Amide C=O (Amide I band) | Stretch | 1660 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide N-H bend (Amide II band) | Bend | 1510 - 1550 |

| Nitro N=O | Asymmetric Stretch | 1500 - 1530 |

| Nitro N=O | Symmetric Stretch | 1330 - 1360 |

| C-N | Stretch | 1200 - 1300 |

| C-Cl | Stretch | 700 - 800 |

Data table is based on characteristic IR absorption frequencies for known functional groups.

The IR spectrum provides clear evidence for the key components of the molecule: the secondary amide group (N-H and C=O stretches), the aromatic rings (C-H and C=C stretches), and the nitro group (asymmetric and symmetric N=O stretches).

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source. While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing:

The symmetric stretch of the nitro group (~1345 cm⁻¹), which is often more intense in the Raman spectrum than in the IR spectrum.

The "breathing" modes of the aromatic rings, which involve the symmetric expansion and contraction of the rings.

The C-Cl stretch, which can provide a distinct signal.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The monoisotopic mass of this compound is 290.0458 Da. uni.lu

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. Electrospray ionization (ESI) is a soft ionization technique commonly used to generate intact molecular ions.

| Adduct | Predicted m/z |

| [M+H]⁺ | 291.05308 |

| [M+Na]⁺ | 313.03502 |

| [M-H]⁻ | 289.03852 |

| [M+NH₄]⁺ | 308.07962 |

| [M+K]⁺ | 329.00896 |

Data sourced from PubChemLite. uni.lu

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The fragmentation pattern provides valuable structural information. For this compound, the most likely fragmentation pathway is the cleavage of the amide bond, which would result in two major fragment ions corresponding to the 3-methylbenzoyl cation (m/z ≈ 119) and the 2-chloro-5-nitroaniline (B146338) radical cation (m/z ≈ 172) or related fragments, thus confirming the connectivity of the two main structural units.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight of a compound but can also offer significant structural information through the analysis of its fragmentation pattern. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for the confirmation of the compound's structure.

For this compound, the fragmentation would likely occur at the amide bond, which is a common and predictable fragmentation pathway for benzamide (B126) derivatives. researchgate.netlibretexts.org Cleavage of the C-N bond of the amide linkage would result in the formation of a 3-methylbenzoyl cation and a 2-chloro-5-nitrophenylaminyl radical, or vice versa. Further fragmentation of these primary ions would provide additional structural confirmation. For instance, the 3-methylbenzoyl cation could lose a molecule of carbon monoxide to form a tolyl cation.

X-ray Crystallography and Solid-State Structural Analysis Methodologies

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

For this compound, a single crystal X-ray diffraction analysis would provide definitive information on:

The planarity of the two aromatic rings.

The dihedral angle between the 3-methylphenyl ring and the 2-chloro-5-nitrophenyl ring.

The conformation of the amide linkage.

The presence of any intramolecular hydrogen bonding.

The packing of the molecules in the crystal lattice.

Studies on similar benzamide structures have utilized this technique to elucidate these structural features. samsun.edu.tr

Powder X-ray Diffraction for Polymorphism and Crystalline Purity

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is particularly useful for:

Identifying Polymorphs: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and PXRD is a primary tool for their identification and characterization. rigaku.comresearchgate.net

Assessing Crystalline Purity: The presence of crystalline impurities can be detected by the appearance of additional peaks in the PXRD pattern. americanpharmaceuticalreview.com

Monitoring Phase Transformations: PXRD can be used to study changes in the crystalline structure of a material as a function of temperature, pressure, or humidity. americanpharmaceuticalreview.com

An application of PXRD to this compound would be crucial for quality control and for understanding its solid-state properties.

Chiroptical Spectroscopy Methodologies (e.g., Circular Dichroism for chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods are essential for determining the stereochemistry of chiral compounds.

Circular Dichroism (CD) spectroscopy is a widely used chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of a chiral compound.

While this compound itself is not chiral, the introduction of a stereocenter would result in a chiral derivative. For such a derivative, CD spectroscopy would be an invaluable tool for:

Determining the absolute configuration of the stereocenter(s).

Studying the conformational preferences of the molecule in solution.

Investigating intermolecular interactions that may influence the chiral environment.

The application of CD spectroscopy would be a critical step in the stereochemical characterization of any chiral derivatives of this compound.

Computational and Theoretical Chemistry Studies on N 2 Chloro 5 Nitrophenyl 3 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(2-chloro-5-nitrophenyl)-3-methylbenzamide, DFT calculations would be employed to determine its optimized molecular geometry, providing precise bond lengths and angles. Furthermore, these studies would elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and kinetic stability. The calculated HOMO-LUMO gap provides an approximation of the excitation energy.

Vibrational frequency analysis, also performed using DFT, would predict the infrared and Raman spectra of the molecule. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes associated with its functional groups.

Ab Initio Methods (e.g., Hartree-Fock, post-Hartree-Fock) for Electronic Properties

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Configuration Interaction), are based on first principles without the use of empirical parameters. These methods would be used to calculate the electronic properties of this compound with a high degree of accuracy. While computationally more demanding than DFT, they can provide a more detailed description of electron correlation effects, which are important for a precise understanding of the molecule's electronic behavior.

Basis Set Selection and Functional Evaluation

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A systematic evaluation of different basis sets (e.g., Pople-style basis sets like 6-31G* or Dunning's correlation-consistent basis sets like cc-pVDZ) and various DFT functionals (e.g., B3LYP, M06-2X) would be necessary to ensure the reliability of the computational results for this compound. The selection would be guided by benchmarking against experimental data if available, or by choosing methods known to perform well for similar molecular systems.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a time-resolved view of the conformational dynamics and intermolecular interactions of a molecule.

Conformational Analysis and Energy Landscapes

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be invaluable for exploring its conformational space. These simulations would reveal the preferred three-dimensional structures of the molecule and the energy barriers between different conformations. By mapping the potential energy surface, the most stable conformers and their relative populations could be determined, which is essential for understanding its biological activity and physical properties.

Solvation and Solvent Effects Modeling

The behavior of a molecule can be significantly influenced by its environment. MD simulations incorporating explicit solvent molecules (e.g., water) or using implicit solvation models would be employed to study the effects of different solvents on the structure and dynamics of this compound. These simulations would provide insights into how the solvent affects the conformational equilibrium and the accessibility of different parts of the molecule, which is critical for predicting its behavior in solution.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key orbitals involved in chemical reactions. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive and easily polarizable. nih.govnih.gov For this compound, computational studies would calculate the energies of these frontier orbitals to predict its reactivity. The presence of electron-withdrawing groups, such as the nitro (NO₂) and chloro (Cl) groups, and electron-donating groups like the methyl (CH₃) group, influences the electron density distribution and the energy levels of the HOMO and LUMO.

The HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the 3-methylbenzamide (B1583426) ring, while the LUMO would be concentrated around the electron-deficient 2-chloro-5-nitrophenyl ring. This distribution facilitates charge transfer interactions within the molecule, which is a key aspect of its electronic properties. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; related to the electron-donating ability. |

| ELUMO | -2.55 | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability. |

| Energy Gap (ΔE) | 4.30 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | 6.85 | -EHOMO; energy required to remove an electron. |

| Electron Affinity (A) | 2.55 | -ELUMO; energy released when an electron is added. |

| Global Hardness (η) | 2.15 | (I - A) / 2; measures resistance to change in electron distribution. |

| Global Softness (S) | 0.23 | 1 / (2η); reciprocal of hardness, indicating high polarizability. |

Note: The values in this table are illustrative and represent typical results from Density Functional Theory (DFT) calculations for similar aromatic amide compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. chalcogen.ro These models are built on the principle that the structural features of a molecule determine its activity. chalcogen.ro

In a typical QSAR study for a series of benzamide (B126) analogs, various molecular descriptors would be calculated for each compound. researchgate.net These descriptors can be classified into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: Log P (partition coefficient).

Topological: Indices that describe molecular connectivity and branching.

Once the descriptors are calculated, multiple linear regression (MLR) or other statistical methods are employed to generate a QSAR model that links a set of descriptors to the observed biological activity. chalcogen.ro The predictive power of the resulting model is evaluated using cross-validation techniques, such as the leave-one-out method. chalcogen.ro For this compound, a QSAR model could be developed to predict its potential efficacy as an inhibitor for a specific enzyme, based on data from analogous compounds. researchgate.net

Table 2: Example of a QSAR Model for a Series of Benzamide Derivatives

| Compound | Log P | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Observed Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|---|

| Analog 1 | 3.1 | 4.5 | 280.5 | 5.2 | 5.3 |

| Analog 2 | 3.5 | 5.1 | 294.7 | 5.8 | 5.7 |

| This compound | 3.6 | 5.3 | 290.7 | 6.1 | 6.0 |

| Analog 3 | 3.9 | 4.8 | 305.2 | 6.4 | 6.5 |

Note: This table presents hypothetical data to illustrate the components of a QSAR study. The predicted activity is derived from a hypothetical regression equation: pIC₅₀ = 0.8LogP + 0.2DipoleMoment + 0.005*MolWeight - 0.5.

Reaction Pathway and Transition State Analysis

The synthesis of this compound typically involves an acylation reaction between an activated carboxylic acid derivative and an aniline (B41778). A common route is the reaction of 3-methylbenzoyl chloride with 2-chloro-5-nitroaniline (B146338) in the presence of a base to neutralize the HCl byproduct.

The reaction mechanism proceeds through a nucleophilic acyl substitution. The nitrogen atom of the 2-chloro-5-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

Computational chemistry provides powerful tools to investigate this reaction pathway in detail. By employing methods like Density Functional Theory (DFT), researchers can:

Map the Potential Energy Surface (PES): This involves calculating the energy of the system as the reactants approach and transform into products.

Locate the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. wikipedia.org Identifying the TS structure is crucial for understanding the reaction kinetics.

Calculate Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy corresponds to a faster reaction.

For the synthesis of this compound, theoretical calculations could confirm the stepwise nature of the nucleophilic attack and leaving group departure, and quantify the energy barrier associated with the formation of the tetrahedral intermediate. google.com

Table 3: Hypothetical Energy Profile for the Synthesis of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 3-methylbenzoyl chloride + 2-chloro-5-nitroaniline | 0.0 |

| Transition State (TS) | Structure corresponding to the formation of the tetrahedral intermediate | +15.5 |

| Intermediate | Tetrahedral intermediate | +2.1 |

Note: The energy values are illustrative, representing a plausible exothermic reaction with a moderate activation barrier typical for such amide formations.

Non-Covalent Interaction Analysis (e.g., hydrogen bonding, halogen bonding)

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, crystal packing, and molecular recognition properties of a compound. scielo.org.mx For this compound, several types of NCIs are significant. Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. scielo.org.mx

Hydrogen Bonding: The primary site for classical hydrogen bonding is the amide group (–C(=O)NH–). The amide proton (N–H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen atoms of the nitro group (NO₂) can act as acceptors. researchgate.net These interactions are fundamental to the formation of dimers or extended chains in the solid state.

Halogen Bonding: The chlorine atom attached to the phenyl ring can act as a halogen bond donor. This occurs when an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen or nitrogen atoms on an adjacent molecule.

π-π Stacking: The two aromatic rings in the molecule can engage in π-π stacking interactions, where the electron-rich π system of one ring interacts with the π system of another. These interactions contribute significantly to the crystal lattice energy.

C–H···O/N Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen or nitrogen atoms as acceptors also play a role in stabilizing the molecular conformation and crystal structure.

Table 4: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Role in Structure |

|---|---|---|---|

| Hydrogen Bond | Amide (N-H) | Carbonyl (C=O) or Nitro (O-N=O) | Formation of molecular dimers and chains. |

| Halogen Bond | Chlorine (C-Cl) | Carbonyl (C=O) or Nitro (O-N=O) | Directing crystal packing and supramolecular assembly. |

| π-π Stacking | Phenyl Ring | Nitrophenyl Ring | Stabilizing the packing of aromatic systems. |

Insufficient Information Available to Generate a Detailed Scientific Article on "this compound"

The requested article outline necessitates detailed research findings, including data tables on electrophilic and nucleophilic aromatic substitution, hydrolysis and solvolysis mechanisms, photochemical reactivity, redox chemistry, and reaction kinetics and thermodynamics. Extensive searches have failed to locate specific studies that have investigated these properties for this compound.

General information on the reactivity of halogenated nitrophenyl moieties, amide bond hydrolysis, and the photochemical and electrochemical behavior of nitroaromatic compounds exists. However, applying this general knowledge to a specific, unstudied molecule without experimental validation would be speculative and would not meet the required standard of a scientifically accurate and detailed article. Key missing information includes, but is not limited to:

Experimentally determined reaction rates and rate laws for any reaction involving this compound.

Activation energy and transition state analysis specific to this compound's reactions.

Products and regioselectivity of electrophilic and nucleophilic aromatic substitution on its halogenated nitrophenyl moiety.

Specific mechanisms and kinetic data for the hydrolysis and solvolysis of its amide bond.

Photochemical quantum yields and degradation pathways .

Electrochemical potentials and redox behavior .

Chemical Reactivity and Mechanistic Investigations of N 2 Chloro 5 Nitrophenyl 3 Methylbenzamide

Reaction Kinetics and Thermodynamics Studies

Thermodynamic Parameters (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Currently, there is a lack of published experimental or theoretical data specifically detailing the thermodynamic parameters for reactions involving N-(2-chloro-5-nitrophenyl)-3-methylbenzamide. Thermodynamic values such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are crucial for understanding the spontaneity, heat exchange, and disorder of a chemical reaction. Without dedicated studies, these values for the specified compound remain undetermined.

Investigation of Reaction Intermediates and Reaction Pathways

Detailed investigations into the reaction intermediates and pathways of this compound have not been reported in the accessible scientific literature. The identification of transient species and the elucidation of the step-by-step sequence of a chemical reaction are fundamental to understanding its mechanism.

The synthesis of related benzamide (B126) compounds often involves the reaction of an aniline (B41778) derivative with a benzoyl chloride. evitachem.com For this compound, this would likely involve the reaction of 2-chloro-5-nitroaniline (B146338) with 3-methylbenzoyl chloride. However, specific studies detailing the mechanistic steps, potential intermediates (such as tetrahedral intermediates), and transition states for this particular reaction are not publicly documented.

Derivatization Strategies and Analogue Synthesis for N 2 Chloro 5 Nitrophenyl 3 Methylbenzamide Scaffolds

Design Principles for Structural Modification and Library Generationresearchgate.net

The structural modification of the N-(2-chloro-5-nitrophenyl)-3-methylbenzamide scaffold is guided by established medicinal chemistry principles aimed at systematically altering its physicochemical and pharmacological properties. The core idea is to generate a library of analogues by introducing diverse chemical functionalities at specific positions on the molecule.

Key design principles include:

Scaffold Hopping and Isosteric Replacement : Replacing parts of the molecule with structurally different but functionally similar groups to explore new chemical space and potentially improve properties.

Functional Group Modification : The primary sites for modification are the two aromatic rings and the amide linker.

Nitrophenyl Ring : The nitro (NO2) and chloro (Cl) groups are strong electron-withdrawing groups that significantly influence the electronic properties of the ring. Modifications could involve changing their position, replacing them with other electron-withdrawing or electron-donating groups (e.g., cyano, trifluoromethyl, methoxy), or introducing additional substituents. The presence of a chlorine atom or a nitro-group on the same benzene (B151609) ring has been noted in related structures to potentially decrease anti-proliferative activity, making modifications to this part of the scaffold a key area of investigation. nih.gov

Methylbenzamide Ring : The methyl group is a simple, electron-donating group. It can be replaced with a wide range of alkyl or aryl groups, halogens, or hydrogen bond donors/acceptors to probe steric and electronic requirements.

Amide Linker : The amide bond (–CONH–) is crucial for the structural integrity of the molecule. While less commonly modified, N-alkylation or replacement with bioisosteres like reverse amides or sulfonamides can be explored.

Structure-Guided Design : When a biological target is known, computational tools like molecular docking can be used to design modifications that enhance binding affinity and selectivity. nih.gov This approach allows for a more rational design of analogues, focusing on modifications that are most likely to interact favorably with the target's active site. nih.gov

Library Generation : The goal is to create a diverse library of compounds for screening. This involves systematically varying substituents on both aromatic rings to cover a range of properties such as size, lipophilicity, and electronic character.

Synthesis of N-Substituted Benzamide (B126) Analoguesresearchgate.netevitachem.com

The synthesis of N-substituted benzamide analogues focuses on modifications at the nitrogen atom of the amide linkage. The general and most direct method for synthesizing the parent compound and its N-substituted analogues is through the acylation of an amine.

This involves the reaction of a substituted 2-chloro-5-nitroaniline (B146338) with 3-methylbenzoyl chloride or a similarly activated carboxylic acid derivative. To generate a library of N-substituted analogues, the focus would be on introducing substituents on the nitrogen atom itself, which would first require modification of the precursor, 2-chloro-5-nitroaniline. However, direct N-substitution on the final benzamide product is also a potential, though often more challenging, route.

A more common strategy for creating diversity around the amide bond involves using a variety of substituted anilines with the same acyl chloride. This technically creates aromatic ring-substituted analogues (discussed in 6.3) but is mechanistically centered on the formation of the N-aryl amide bond. For true N-substitution (e.g., N-alkylation), the amide proton would be replaced with another group, which is a less common strategy for this specific scaffold.

The primary synthetic route is illustrated below:

General Reaction Scheme:

Figure 1: General synthesis of N-(Aryl)-3-methylbenzamide analogues.

| 3-Methylbenzoyl Chloride | Substituted Aniline (B41778) | Resulting Analogue |

| 2-chloro-5-nitroaniline | This compound | |

| 2-methyl-5-nitroaniline | N-(2-methyl-5-nitrophenyl)-3-methylbenzamide | |

| 2-bromo-5-nitroaniline | N-(2-bromo-5-nitrophenyl)-3-methylbenzamide | |

| 2-fluoro-5-nitroaniline | N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide |

This table illustrates how varying the aniline starting material can generate a series of structurally related benzamide analogues.

Synthesis of Aromatic Ring-Substituted Analoguesresearchgate.netevitachem.com

Synthesizing analogues with substitutions on the aromatic rings is a primary strategy for exploring the structure-activity relationship of the this compound scaffold. This is achieved by using appropriately substituted starting materials in the amide coupling reaction.

Modifications on the Nitrophenyl Ring:

To generate analogues with different substituents on the nitrophenyl ring, one would start with a variety of substituted anilines. The synthesis involves reacting 3-methylbenzoyl chloride with an array of anilines where the chloro and nitro groups are replaced or augmented with other functional groups. Nucleophilic aromatic substitution reactions can also be employed to modify the nitrophenyl ring post-synthesis, although this can be challenging due to the multiple substituents. researchgate.net

Modifications on the Methylbenzamide Ring:

To create diversity on the other side of the amide bond, 2-chloro-5-nitroaniline is reacted with a library of substituted benzoyl chlorides. This allows for the exploration of various substituents in place of the methyl group at the 3-position or the introduction of other groups at different positions on the benzoyl ring.

| Substituted Benzoyl Chloride | 2-chloro-5-nitroaniline | Resulting Analogue |

| 3-Methylbenzoyl chloride | This compound | |

| 3-Chlorobenzoyl chloride | N-(2-chloro-5-nitrophenyl)-3-chlorobenzamide | |

| 3-Methoxybenzoyl chloride | N-(2-chloro-5-nitrophenyl)-3-methoxybenzamide | |

| Benzoyl chloride | N-(2-chloro-5-nitrophenyl)benzamide |

This table demonstrates how using different substituted benzoyl chlorides leads to analogues with modified methylbenzamide rings.

Stereochemical Considerations in Analogue Synthesis

Stereochemistry is a critical aspect of drug design and synthesis, as different stereoisomers of a chiral molecule can have vastly different biological activities.

The parent compound, this compound, is achiral. It does not possess any stereocenters (chiral carbons) and has a plane of symmetry, meaning it cannot exist as enantiomers. fda.gov

However, stereochemical considerations become important when derivatization strategies introduce chirality into the molecule. This can occur in several ways:

Introduction of a Chiral Center : If a substituent introduced on either aromatic ring, or on the amide nitrogen, contains a stereocenter, the resulting analogue will be chiral. For example, replacing the methyl group with a sec-butyl group would introduce a chiral carbon.

Atropisomerism : If bulky substituents are introduced at the positions ortho to the amide bond on both rings, rotation around the aryl-carbonyl or aryl-nitrogen bonds could be restricted. This restricted rotation can lead to atropisomers, which are stereoisomers that can be isolated.

When a synthesis produces a chiral analogue from achiral precursors, it will typically result in a racemic mixture (an equal mixture of both enantiomers). In such cases, chiral chromatography or resolution techniques would be required to separate the individual enantiomers for biological evaluation. If a chiral starting material is used, it may be possible to synthesize a single enantiomer, a process known as asymmetric synthesis.

Combinatorial Chemistry Approaches for Diversification

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large, organized libraries of compounds, which is ideal for exploring the SAR of the this compound scaffold. scribd.com The core principle is to combine a set of diverse building blocks in a systematic way to generate a multitude of final products.

For this specific scaffold, a parallel synthesis approach is highly suitable. In this method, a library of substituted benzoyl chlorides (Building Block A) would be reacted with a library of substituted anilines (Building Block B) in a grid format, such as a 96-well plate. Each well would contain a unique combination of one component from library A and one from library B, leading to the synthesis of a unique analogue. scribd.com

Illustrative Combinatorial Approach:

| Building Block A (Substituted Benzoyl Chlorides) | |||

| A1 (3-methylbenzoyl chloride) | A2 (3-chlorobenzoyl chloride) | A3 (4-fluorobenzoyl chloride) | |

| Building Block B (Substituted Anilines) | |||

| B1 (2-chloro-5-nitroaniline) | A1B1 | A2B1 | A3B1 |

| B2 (2-bromo-5-nitroaniline) | A1B2 | A2B2 | A3B2 |

| B3 (2-methyl-5-nitroaniline) | A1B3 | A2B3 | A3B3 |

This table illustrates a 3x3 combinatorial array. By reacting three different benzoyl chlorides with three different anilines, nine distinct analogues (A1B1 through A3B3) can be synthesized simultaneously.

This high-throughput approach allows for the efficient generation of hundreds or thousands of compounds. The resulting library can then be screened for desired biological activities, and any "hits" can inform the design of subsequent, more focused libraries.

Structure Activity Relationship Sar Principles for N 2 Chloro 5 Nitrophenyl 3 Methylbenzamide and Its Derivatives Conceptual Focus

Identification of Key Structural Motifs and Features Influencing Molecular Interactions

The molecular architecture of N-(2-chloro-5-nitrophenyl)-3-methylbenzamide is composed of several key structural motifs that are crucial for its interactions with biological targets. The central scaffold is the N-phenylbenzamide core, which has been identified as a promising lead structure in medicinal chemistry. mdpi.com The activity of this class of compounds is significantly influenced by the nature and position of substituents on its two phenyl rings.

The primary features governing molecular interactions are:

N-Phenylbenzamide Core: This rigid backbone properly orients the two phenyl rings and the amide linker for interaction with a target.

Amide Linker (-CONH-): This group is a critical site for hydrogen bonding. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are often essential for anchoring the molecule within a binding site. nih.gov

Substituted Phenyl Rings: The two aromatic rings provide a platform for various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions. The specific substituents on these rings modulate the electronic properties and steric profile of the molecule.

Electron-Withdrawing Groups (EWG): The chloro and nitro groups on one of the phenyl rings are strong EWGs. SAR studies on related N-phenylbenzamide analogs have shown that the presence of electron-withdrawing substituents is often beneficial for biological potency. nih.gov

Electron-Donating Group (EDG): The methyl group on the second phenyl ring is a weak EDG, which can influence the molecule's electronic distribution and provide a point for hydrophobic interactions.

These motifs collectively define the molecule's pharmacophore, determining its ability to bind to a specific biological target and elicit a response.

| Structural Motif | Key Features | Potential Role in Molecular Interactions |

|---|---|---|

| N-Phenylbenzamide Core | Two phenyl rings connected by an amide bridge. | Provides a rigid scaffold for orienting substituents; involved in hydrophobic and π-π stacking interactions. |

| Amide Linker (-CONH-) | Hydrogen bond donor (N-H) and acceptor (C=O). | Forms critical hydrogen bonds with target residues, anchoring the molecule in the binding site. nih.gov |

| 2-Chloro-5-nitrophenyl Group | Contains strong electron-withdrawing chloro and nitro groups. | Modulates electronic properties, enhances binding affinity through electrostatic interactions, and influences metabolic stability. nih.govnih.gov |

| 3-Methylphenyl Group | Contains a weak electron-donating methyl group. | Participates in hydrophobic interactions within the binding pocket and can influence the molecule's overall conformation. |

Conceptual Understanding of Substituent Effects on Chemical Reactivity and Intermolecular Interactions

The substituents on the phenyl rings of this compound profoundly influence its chemical properties and how it interacts with its environment. These influences can be categorized into electronic and steric effects.

Electronic Effects: Substituents alter the electron density distribution across the molecule through inductive and resonance effects. ucsb.edu

Nitro Group (-NO₂): This is a very strong electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). It significantly reduces the electron density on the phenyl ring to which it is attached, making the ring electron-poor. This can enhance interactions with electron-rich regions of a biological target.

Methyl Group (-CH₃): This is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation. It slightly increases the electron density of its attached phenyl ring.

These electronic modifications can affect the acidity of the amide N-H proton and the basicity of the carbonyl oxygen, thereby modulating the strength of hydrogen bonds. ucsb.edu Furthermore, the altered electrostatic potential across the molecule can govern its orientation within a binding site. nih.govfigshare.com

Steric Effects: The size and position of substituents also play a steric role, influencing the molecule's conformation and its ability to fit into a binding pocket. The placement of the chloro group at the ortho position relative to the amide linkage can influence the rotational freedom around the N-C(phenyl) bond, potentially locking the molecule into a preferred conformation.

| Substituent | Position | Electronic Effect | Potential Impact on Interactions |

|---|---|---|---|

| Nitro (-NO₂) | para to Amide N-H | Strongly electron-withdrawing (-I, -M) | Enhances electrostatic interactions; increases acidity of N-H proton. |

| Chloro (-Cl) | ortho to Amide N-H | Electron-withdrawing (-I) | Influences ring electron density; provides steric hindrance affecting conformation. |

| Methyl (-CH₃) | meta to Carbonyl | Weakly electron-donating (+I) | Participates in hydrophobic/van der Waals interactions; slightly increases electron density on its ring. |

Conformational Flexibility and Its Implications for Molecular Recognition

The ability of this compound to adopt different three-dimensional shapes, or conformations, is critical for molecular recognition. This flexibility arises from the rotation around single bonds, primarily the two bonds connecting the phenyl rings to the amide linker and the amide bond itself (which has partial double-bond character and is more rigid).

Molecular recognition is not always a simple "lock-and-key" mechanism where a rigid ligand fits into a rigid receptor. nih.gov More dynamic models are often applicable:

Induced Fit: The initial binding of the ligand may induce a conformational change in both the ligand and the target to achieve a more stable, higher-affinity interaction. nih.gov

Conformational Selection: A flexible molecule exists in an equilibrium of different conformations in solution. The target selectively binds to the specific, pre-existing conformation that is most complementary to its binding site. nih.gov

The inherent flexibility of the N-phenylbenzamide scaffold, modulated by its specific substituents, allows it to potentially utilize these more complex binding mechanisms. The steric hindrance from the ortho-chloro substituent, for example, can restrict rotation and favor certain conformations over others, which can be either beneficial or detrimental to binding affinity depending on the target's geometry.

Computational Approaches to SAR Studies (e.g., ligand-based and structure-based design principles)

Computational chemistry provides powerful tools to investigate the SAR of this compound and guide the design of new derivatives. These approaches are broadly categorized as ligand-based or structure-based.

Ligand-Based Design: These methods are used when the three-dimensional structure of the biological target is unknown. They rely on analyzing a series of molecules with known activities to build a model that predicts the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activities. For N-phenylbenzamides, QSAR models have shown that properties like molecular weight, total energy, electrophilicity, and hydrophobicity can significantly contribute to their activity. nih.gov

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. This model can then be used to screen virtual libraries for new potential leads.

Structure-Based Design: These methods require the 3D structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy.

Molecular Docking: This is a computational simulation that predicts the preferred orientation of a ligand when bound to a target. For N-substituted benzamide (B126) derivatives, docking studies have been used to visualize and analyze the interactions between the compounds and the active site of a target protein, helping to rationalize observed activities. nih.gov This allows researchers to understand how substituents interact with specific amino acid residues and to design modifications that could improve binding affinity. depositolegale.it

These computational strategies are integral to modern medicinal chemistry, enabling a more rational and efficient approach to lead optimization by predicting how structural modifications to a parent compound like this compound might affect its biological profile.

| Approach | Principle | Requirement | Application Example for Benzamides |

|---|---|---|---|

| Ligand-Based (e.g., QSAR) | Correlates chemical properties of known active/inactive molecules with their biological activity. nih.gov | A dataset of compounds with measured activities. | Developing models that relate descriptors like hydrophobicity and electronic properties to the antimicrobial activity of N-phenylbenzamides. nih.gov |

| Structure-Based (e.g., Molecular Docking) | Simulates the binding of a ligand into the active site of a known 3D target structure. nih.gov | 3D structure of the biological target. | Predicting the binding mode of N-substituted benzamide derivatives to an enzyme active site to explain SAR data. nih.gov |

Molecular Interactions and Target Engagement Studies Non Clinical Focus

Ligand-Target Binding Methodologies (e.g., in vitro biochemical assay development and principles)

In vitro biochemical assays are fundamental in drug discovery and molecular biology for characterizing the interaction between a ligand, such as "N-(2-chloro-5-nitrophenyl)-3-methylbenzamide", and its biological target. databiotech.co.ilnih.gov These assays are conducted in a controlled environment outside of a living organism, which allows for the precise measurement of binding affinity, enzyme kinetics, and the mode of inhibition. databiotech.co.il The development of a robust biochemical assay is a critical first step in evaluating the potential of a small molecule inhibitor. domainex.co.uk

The principles of these assays revolve around detecting a change in a measurable signal upon the binding of a ligand to its target. mdpi.com Common types of biochemical assays used in drug discovery include:

Enzyme Assays: These are designed to measure the activity of enzymes and how they are affected by potential inhibitors. patsnap.com They can be formatted as spectrophotometric, fluorometric, or radiometric assays, depending on the specific requirements of the study. patsnap.com Key parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mechanism of inhibition can be determined from these assays. domainex.co.uksuperchemistryclasses.com

Binding Assays: These are critical for evaluating the direct interaction between a drug candidate and its biological target, which is often a protein or receptor. patsnap.com Techniques like equilibrium dialysis, surface plasmon resonance (SPR), and fluorescence polarization are commonly employed to determine the affinity, specificity, and kinetics of binding. patsnap.com

Cell-Based Assays: While the focus is non-clinical, it's important to note that data from biochemical assays are often complemented by cell-based assays, which provide insights into the compound's effects in a more complex cellular environment. patsnap.com

The development of an in vitro assay for a compound like "this compound" would involve selecting the appropriate purified target protein, a suitable substrate, and a detection system that can accurately measure the reaction rate. databiotech.co.ilsuperchemistryclasses.com The assay conditions, such as buffer composition, pH, and temperature, would be optimized to ensure the reliability and reproducibility of the data. domainex.co.uk

Enzyme Inhibition Studies (focus on molecular mechanisms of inhibition, not clinical efficacy)

The inhibitory activity of compound 5o was found to be significantly higher than the standard drug acarbose, with a fourfold greater inhibitory potential against α-glucosidase and a sixfold higher activity against α-amylase. nih.gov The presence of an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was suggested to contribute to the enhanced inhibitory activity of this class of compounds. nih.gov

Kinetic studies are essential to elucidate the molecular mechanism of inhibition. semanticscholar.org These studies can determine whether an inhibitor acts through a competitive, non-competitive, uncompetitive, or mixed-type mechanism. superchemistryclasses.com For instance, a competitive inhibitor typically binds to the active site of the enzyme, competing with the substrate. superchemistryclasses.com In the case of halo-substituted mixed ester/amide-based derivatives, Lineweaver-Burk plots from kinetic studies indicated a mixed type of inhibition for the most potent compound. semanticscholar.org Such detailed kinetic analysis for "this compound" would be necessary to understand its specific mechanism of action against any identified target enzymes.

Protein-Ligand Interaction Modeling and Docking Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating protein-ligand interactions at the molecular level. nih.gov These approaches can predict the binding mode of a ligand within the active site of a protein and provide insights into the forces driving the interaction.

For the derivative, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (compound 5o), molecular docking studies have been performed to understand its binding interactions with α-glucosidase and α-amylase. nih.gov The docking simulations revealed that this compound and its analogues form various types of interactions with the active site residues of these enzymes, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. researchgate.net The stability of the ligand-protein complex for the most active compound was further validated through molecular dynamic simulations, with RMSD analysis suggesting a stable binding mode. nih.govresearchgate.net

In a broader context, computational studies on other nitroaromatic benzamide (B126) derivatives have also highlighted the importance of the number and orientation of nitro groups in achieving efficient binding to target enzymes like iNOS. researchgate.net The accurate modeling of protein-ligand interactions requires detailed energy functions and robust conformational search methods to reliably predict binding modes. nih.gov The flexibility of both the protein and the ligand is a critical factor that is increasingly being incorporated into modern docking programs to improve the accuracy of predictions. researchgate.net

DNA/RNA Interaction Studies at the Molecular Level

Nitroaromatic compounds, as a class, are known to have the potential to interact with DNA, which can lead to mutagenic and carcinogenic effects. These interactions often occur after metabolic activation, leading to the formation of DNA adducts. The study of such interactions at the molecular level is crucial for understanding the genotoxic potential of a compound.

Common mechanisms by which small molecules interact with DNA include intercalation, groove binding, and covalent bond formation. mdpi.comnih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to a lengthening and unwinding of the DNA structure. mdpi.comnih.gov

While specific studies on the interaction of "this compound" with DNA or RNA are not available in the reviewed literature, the general principles of DNA-intercalator interactions are well-established. The binding affinity and mode of interaction would depend on the specific structural features of the compound, such as its planarity, charge, and the nature of its substituents. Experimental techniques like UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements are typically employed to characterize these interactions.

Membrane Permeability and Transport Mechanism Analysis (molecular physics, not cellular uptake rates)

The ability of a small molecule to permeate biological membranes is a critical determinant of its bioavailability and potential therapeutic efficacy. nih.gov Understanding the molecular physics of membrane transport provides insights into how a compound traverses the lipid bilayer. qmul.ac.uk